4-oxo-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile
Description
4-oxo-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Properties
IUPAC Name |
4-oxo-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S2/c18-9-12-15(11-5-2-1-3-6-11)19-17(20-16(12)22)24-10-13(21)14-7-4-8-23-14/h1-8H,10H2,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUWTVBDBPZYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CS3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CS3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, reduction, and cyclization. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 4-oxo-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and efficiency. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-oxo-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving 4-oxo-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile are carried out under specific conditions to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-oxo-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-oxo-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound binds to particular enzymes or receptors, altering their activity and leading to various biological effects. These interactions are often studied using techniques like molecular docking and biochemical assays to understand the underlying mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
- CID 12345678
- CID 87654321
- CID 11223344
Uniqueness
What sets 4-oxo-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile apart from these similar compounds is its unique structural features and specific interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
